molecular formula C20H15FN2O2S B258519 2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE

2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B258519
M. Wt: 366.4 g/mol
InChI Key: ASMGPRSMNVPWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound has a unique structure that includes a benzimidazole core substituted with a benzyl group and a 4-fluorophenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with benzyl and 4-fluorophenylsulfonyl derivatives. One common method involves the use of copper catalysts in a three-component coupling reaction. The reaction mixture includes N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes, which are stirred together to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzimidazole core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of electrophiles and catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-1-(4-FLUOROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-benzyl-1-(4-fluorophenyl)sulfonylbenzimidazole

InChI

InChI=1S/C20H15FN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

ASMGPRSMNVPWSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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